1,1,1-Trifluoropentan-3-amine hydrochloride

Description

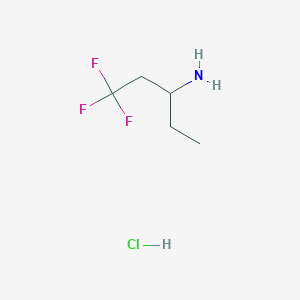

1,1,1-Trifluoropentan-3-amine hydrochloride (CAS: 101055-07-6) is a fluorinated amine hydrochloride with the molecular formula C₅H₁₁ClF₃N and a molecular weight of 177.6 g/mol. It features a linear pentane backbone with a trifluoromethyl (-CF₃) group at the third carbon and an amine group protonated as a hydrochloride salt. This compound is cataloged by American Elements as a life science product, available in high-purity grades (≥99%) for research and industrial applications, including pharmaceutical intermediates or agrochemical synthesis .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1-trifluoropentan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-2-4(9)3-5(6,7)8;/h4H,2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLRLWKAJJIFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropentan-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropentan-3-amine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts and solvents to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropentan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropentanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1,1-Trifluoropentan-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropentan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1,1,1-trifluoropentan-3-amine hydrochloride and analogous fluorinated amine hydrochlorides:

Key Observations:

Chain Length and Branching: The target compound has a five-carbon linear chain, whereas analogs like 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride () feature branched butane chains, which may reduce solubility due to steric hindrance.

Cyclopropane and cyclopentane derivatives (e.g., ) exhibit rigid ring structures that influence conformational stability and binding affinity in drug-receptor interactions.

Fluorination Pattern :

Physicochemical and Toxicological Considerations

- Solubility and Polarity: The linear chain and -CF₃ group in the target compound likely confer moderate lipophilicity (logP ~1–2), whereas aromatic derivatives () may have higher logP values due to the chlorophenyl group. Cyclopropane derivatives () exhibit reduced solubility in aqueous media due to their nonpolar rings.

- Toxicity: Limited toxicological data are available for these compounds. However, fluorinated amines generally exhibit lower acute toxicity compared to chlorinated analogs (e.g., trichloropropane derivatives, ).

Biological Activity

1,1,1-Trifluoropentan-3-amine hydrochloride is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl group imparts distinct physicochemical properties that can influence biological activity. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the following chemical characteristics:

- Molecular Formula : C5H10ClF3N

- Molecular Weight : 179.59 g/mol

- CAS Number : 34045-29-9

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzyme activities, including kinases involved in cancer pathways .

- Antimicrobial Properties : Certain fluorinated amines exhibit antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic processes .

- Neurotransmitter Modulation : Fluorinated amines have been studied for their potential effects on neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of hematopoietic progenitor kinase 1 (HPK1), researchers found that fluorinated compounds similar to this compound exhibited significant inhibitory effects on HPK1 activity. This inhibition can lead to reduced cell growth in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various trifluoromethylated compounds. It was found that this compound demonstrated notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClF3N |

| Molecular Weight | 179.59 g/mol |

| CAS Number | 34045-29-9 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Inhibits HPK1 kinase |

| Lipophilicity (logP) | High (exact value under study) |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Kinases : The compound shows promise as an inhibitor of kinases involved in cancer signaling pathways.

- Antibacterial Properties : Demonstrated effective antibacterial activity against several strains of bacteria.

- Potential Neuroactive Effects : Preliminary studies suggest modulation of neurotransmitter systems.

Q & A

Q. Table 1. Comparative Bioactivity of Fluorinated Amines

| Compound | IC₅₀ (µM) HL-60 | logP | Target Protein |

|---|---|---|---|

| 1,1,1-Trifluoropentan-3-amine HCl | 12.3 | 1.8 | Topoisomerase IIα |

| 3-(Trifluoromethyl)cyclobutan-1-amine HCl | 8.9 | 2.1 | EGFR Kinase |

| (R)-1,1,1-Trifluoro-2-butylamine HCl | 15.6 | 1.5 | MAO-A |

| Data sourced from in vitro assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.